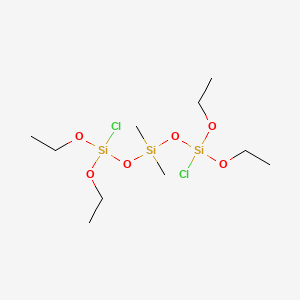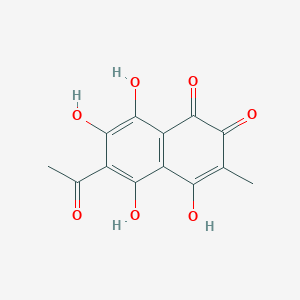![molecular formula C25H16N2O2 B14504269 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are well-known for their diverse biological activities, including anti-cancer properties. This compound is characterized by the presence of a nitrophenyl group attached to an ethenyl linkage, which is further connected to a benzo[c]acridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 7-amino-1,2,3,4-tetrahydrobenzo[c]acridine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
科学的研究の応用
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential as a DNA-binding agent.
Medicine: Investigated for its anti-cancer properties, particularly its ability to inhibit topoisomerases, which are enzymes involved in DNA replication.
作用機序
The mechanism of action of 7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine primarily involves its interaction with DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerases, enzymes that regulate the topological states of DNA during replication and transcription. By inhibiting these enzymes, the compound can induce DNA damage and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine Orange: Another acridine derivative known for its use as a nucleic acid-selective fluorescent dye.
Proflavine: An acridine derivative with antibacterial properties.
Amsacrine: An anti-cancer drug that also targets topoisomerases.
Uniqueness
7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine is unique due to the presence of the nitrophenyl group, which enhances its ability to interact with DNA and potentially increases its anti-cancer efficacy. The ethenyl linkage also contributes to its distinct chemical properties and reactivity compared to other acridine derivatives.
特性
分子式 |
C25H16N2O2 |
|---|---|
分子量 |
376.4 g/mol |
IUPAC名 |
7-[2-(4-nitrophenyl)ethenyl]benzo[c]acridine |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)19-13-9-17(10-14-19)11-15-21-22-7-3-4-8-24(22)26-25-20-6-2-1-5-18(20)12-16-23(21)25/h1-16H |
InChIキー |
MQKIWXFENMDSPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


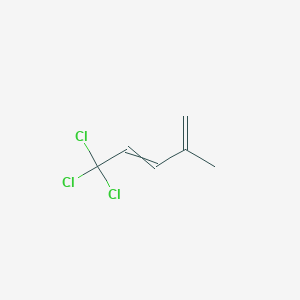
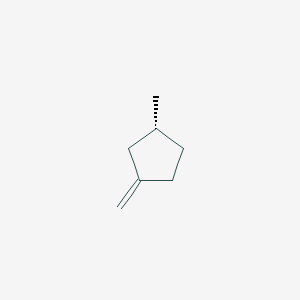
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
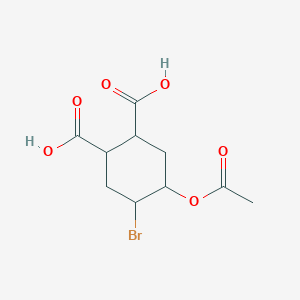
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)
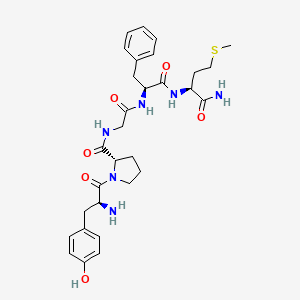
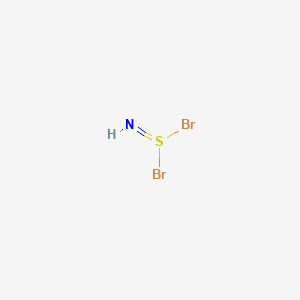
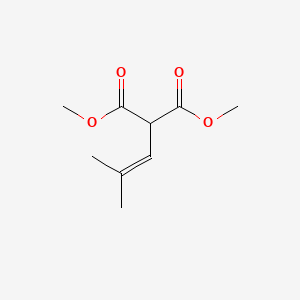
![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)
![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
